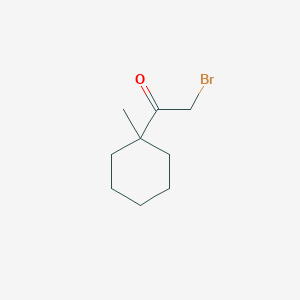
2-Bromo-1-(1-methylcyclohexyl)ethanone
Descripción general
Descripción
2-Bromo-1-(1-methylcyclohexyl)ethanone is an organic compound with the molecular formula C9H15BrO It is a brominated ketone, where the bromine atom is attached to the alpha carbon of the ethanone group, and the ethanone group is bonded to a 1-methylcyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-(1-methylcyclohexyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(1-methylcyclohexyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform at room temperature .
Another method involves the use of ammonium bromide and oxone (potassium peroxymonosulfate) to brominate secondary alcohols, which are then oxidized to form the desired bromoketone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1-methylcyclohexyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(1-methylcyclohexyl)ethanol.
Oxidation: 1-(1-methylcyclohexyl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1-methylcyclohexyl)ethanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by modifying its structure to enhance biological activity.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound can be used to study the effects of brominated ketones on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1-methylcyclohexyl)ethanone involves its reactivity as a brominated ketone. The bromine atom makes the alpha carbon highly electrophilic, allowing it to undergo nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3-methylcyclohexyl)ethanone: Similar structure but with the methyl group in a different position on the cyclohexyl ring.
2-Bromo-1-(2-methylphenyl)ethanone: Similar brominated ethanone but with a phenyl ring instead of a cyclohexyl ring.
2-Bromo-1,1-dimethoxyethane: A brominated ethanone with two methoxy groups instead of a cyclohexyl ring.
Uniqueness
2-Bromo-1-(1-methylcyclohexyl)ethanone is unique due to its specific structure, which combines the reactivity of a brominated ethanone with the steric effects of a 1-methylcyclohexyl ring
Propiedades
IUPAC Name |
2-bromo-1-(1-methylcyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-9(8(11)7-10)5-3-2-4-6-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKXBCKUMZSAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614384 | |
| Record name | 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42253-14-5 | |
| Record name | 2-Bromo-1-(1-methylcyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

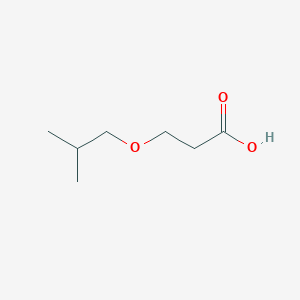
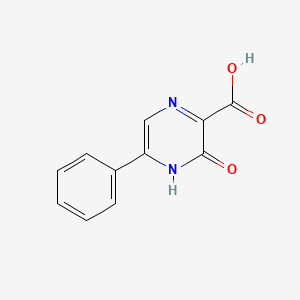

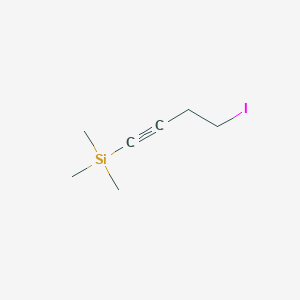
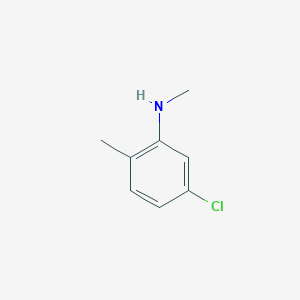
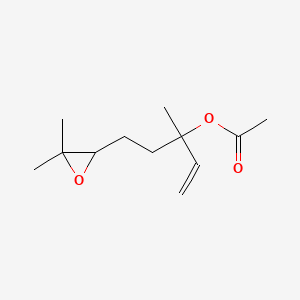


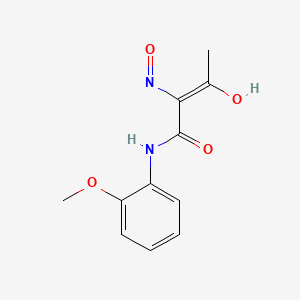
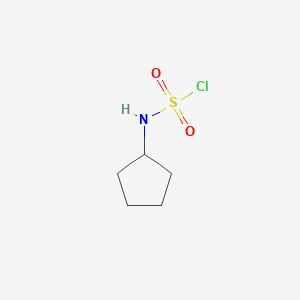
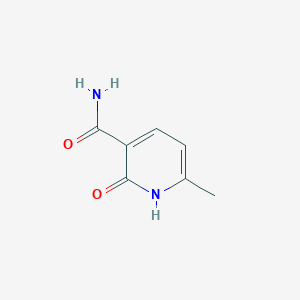

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3383466.png)
